molecular formula C10H11NO2 B13130142 Methyl 4-cyclopropylnicotinate

Methyl 4-cyclopropylnicotinate

Cat. No.: B13130142
M. Wt: 177.20 g/mol
InChI Key: RCLXOYSMAWEFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyclopropylnicotinate is an organic compound with the molecular formula C10H11NO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a cyclopropyl group, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropylnicotinate typically involves the esterification of 4-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Cyclopropylnicotinic acid+MethanolH2SO4Methyl 4-cyclopropylnicotinate+Water\text{4-Cyclopropylnicotinic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Cyclopropylnicotinic acid+MethanolH2​SO4​​Methyl 4-cyclopropylnicotinate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-cyclopropylnicotinic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Halogenation reagents such as bromine (Br) or chlorine (Cl).

Major Products

    Oxidation: 4-Cyclopropylnicotinic acid.

    Reduction: 4-Cyclopropylnicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-cyclopropylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting nicotinic acetylcholine receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the cyclopropyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Methyl 4-cyclopropylnicotinate can be compared with other nicotinic acid derivatives, such as:

    Methyl nicotinate: Lacks the cyclopropyl group, resulting in different biological activities and chemical properties.

    Ethyl 4-cyclopropylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and applications.

    4-Cyclopropylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 4-cyclopropylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-11-5-4-8(9)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

RCLXOYSMAWEFCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.